An In-depth Technical Guide to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous approved pharmaceuticals, and this particular derivative, with its distinct substitution pattern, presents a promising platform for the development of novel therapeutic agents. This document details the physicochemical characteristics of the title compound, a proposed synthetic pathway with a step-by-step experimental protocol, and a discussion of its potential biological activities and applications based on structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of this and related pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into a wide array of clinically approved drugs. Pyrazole-containing pharmaceuticals have demonstrated efficacy in treating a range of conditions, including cancer, inflammation, bacterial infections, and cardiovascular diseases. The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscores the therapeutic potential inherent in this heterocyclic system.
The compound 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid belongs to this important class of molecules. Its structure features a pyrazole core substituted with a methyl group at the N1 position, a p-tolyl group at the C5 position, and a carboxylic acid at the C3 position. This specific arrangement of substituents is anticipated to confer distinct chemical and biological properties, making it a compelling target for further investigation. The presence of the carboxylic acid moiety provides a handle for further chemical modification, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR). Amide derivatives of the structurally related 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown promising anti-proliferative activities against various cancer cell lines, suggesting a potential avenue of exploration for the title compound.
This guide aims to provide a detailed exploration of the chemical landscape of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, offering a foundation for its synthesis, characterization, and evaluation in drug discovery programs.
Physicochemical and Structural Properties
Structural Information
The chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is presented below:
Figure 1: Chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C12H12N2O2 | - |
| Molecular Weight | 216.24 g/mol | - |
| Melting Point (°C) | ~170 | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| Boiling Point (°C) | >390 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| pKa | ~4.0 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |
| LogP | ~2.5 (Predicted) | - |
| Appearance | Likely a pale yellow or off-white solid | 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid |
Synthesis and Reactivity
A plausible and efficient synthetic route to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process starting from readily available commercial reagents. The key steps are the formation of a β-diketone intermediate followed by cyclization with a hydrazine derivative and subsequent hydrolysis.
Figure 2: Proposed synthetic workflow for 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of similar pyrazole carboxylic acids.
Step 1: Synthesis of the β-Diketone Intermediate
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-tolyl methyl ketone dropwise with stirring.
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After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone intermediate.
Step 2: Synthesis of the Pyrazole Ester Intermediate
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Dissolve the crude β-diketone intermediate in glacial acetic acid in a round-bottom flask.
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Add methylhydrazine to the solution and heat the mixture to reflux for several hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester intermediate.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
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Suspend the pyrazole ester intermediate in a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol.
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Heat the mixture to reflux until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC).
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
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Collect the precipitated carboxylic acid by filtration.
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Wash the solid with cold water and dry under vacuum to afford the final product, 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Analytical Characterization
The structure and purity of the synthesized 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques.
Predicted Spectroscopic Data
Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated:
| Technique | Predicted Observations |
| ¹H NMR | - Singlet for the N-methyl protons (~3.8-4.0 ppm).- Singlet for the C4-H proton of the pyrazole ring (~6.5-7.0 ppm).- Aromatic protons of the p-tolyl group appearing as two doublets (~7.2-7.8 ppm).- Singlet for the methyl protons of the p-tolyl group (~2.4 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Resonances for the pyrazole ring carbons.- Resonances for the p-tolyl group carbons.- Signal for the N-methyl carbon.- Signal for the tolyl methyl carbon.- Signal for the carboxylic acid carbonyl carbon (~160-170 ppm). |
| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazole and aromatic rings (~1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery
The structural features of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid suggest its potential as a valuable scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the specific substituents on this molecule may direct its activity towards particular therapeutic targets.
Anticancer Activity
As previously mentioned, amide derivatives of a structurally similar pyrazole carboxylic acid have demonstrated antiproliferative activity against human cancer cell lines. This suggests that 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid could serve as a key intermediate for the synthesis of a library of amide and ester derivatives to be screened for anticancer properties. The p-tolyl group may engage in favorable hydrophobic or π-stacking interactions within the active sites of target proteins.
Anti-inflammatory and Analgesic Properties
Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid are consistent with those found in some COX inhibitors, making this a plausible area for investigation.
Agrochemical Applications
Derivatives of pyrazole carboxylic acids are also utilized in the agrochemical industry as herbicides and fungicides. The title compound could, therefore, be explored as a building block for the development of new crop protection agents.
Conclusion
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through a reliable multi-step sequence, and its structure offers multiple points for diversification to explore structure-activity relationships. While further experimental work is required to fully elucidate its chemical and biological properties, the information presented in this guide, based on established knowledge of pyrazole chemistry, provides a solid foundation for future research and development efforts centered on this promising molecule.
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